2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde

Description

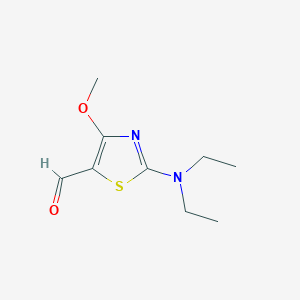

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is a thiazole derivative characterized by its unique substitution pattern. The compound features:

- Diethylamino group (-N(C₂H₅)₂) at position 2 of the thiazole ring.

- Methoxy group (-OCH₃) at position 4.

- Carbaldehyde (-CHO) at position 5.

Properties

IUPAC Name |

2-(diethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-8(13-3)7(6-12)14-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGBKERXCKADEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C(S1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Overview of Thiazole Derivative Synthesis

Thiazole derivatives are typically synthesized via multistep procedures involving:

- Construction of the heterocyclic core (thiazole ring)

- Functionalization at specific positions (e.g., 4- and 5-positions)

- Introduction of amino, methoxy, and aldehyde groups

The core synthetic strategies include cyclization reactions, oxidation, and substitution reactions, often utilizing commercially available intermediates such as thiazole esters or hydroxymethyl derivatives.

Synthesis of the Thiazole Ring

Method A: Cyclization of Thioamides with α-Haloketones

A classical approach involves cyclization of thioamides with α-haloketones or α-haloesters under basic or acidic conditions, leading to the formation of the thiazole ring. This method is adaptable for introducing various substituents at the 4-position.

Method B: Oxidative Cyclization of Thioamides

Recent advances utilize oxidative cyclization of thioamides with oxidants such as PCC (pyridinium chlorochromate), NaOCl, or KBr/TEMPO systems, which facilitate the formation of the thiazole ring with high purity.

The introduction of the diethylamino group at the 4-position can be achieved through nucleophilic substitution or direct amination :

- Nucleophilic substitution of a leaving group (e.g., halogen) on the 4-position with diethylamine.

- Reductive amination of a suitable precursor, such as a 4-hydroxy or 4-aminothiazole derivative, with diethylamine under mild conditions.

- Patent WO2003091230A1 describes the reduction of ester groups to amino derivatives using sodium borohydride and subsequent substitution reactions to incorporate amino groups at specific positions.

- The use of diethylamine as a nucleophile in substitution reactions with halogenated thiazoles is well-documented in heterocyclic chemistry literature.

Introduction of the Methoxy Group at the 4-Position

The methoxy group can be introduced via O-alkylation of a hydroxyl precursor or through methylation of a phenolic or amino intermediate:

- Methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

- Methoxylation of a pre-formed amino or hydroxyl group at the 4-position.

- Methylation reactions are standard in heterocyclic synthesis, often performed with methyl iodide or dimethyl sulfate under basic conditions, yielding high purity methoxy derivatives.

Formation of the Carbaldehyde at the 5-Position

The aldehyde group at the 5-position can be introduced via:

- Vilsmeier-Haack formylation : Reaction of the thiazole with POCl₃ and DMF to generate the formyl group.

- Oxidation of a methyl group : Using oxidizing agents like PCC or NaOCl to convert methyl groups to aldehydes.

- The Vilsmeier-Haack reaction is a common method for introducing aldehyde groups onto heteroaromatic rings, including thiazoles.

- Patent literature indicates that controlled oxidation of methyl groups at the 5-position of thiazoles yields the desired aldehyde with high selectivity and purity.

Summary of Preparation Pathways

| Step | Method | Reagents | Conditions | References/Data Sources |

|---|---|---|---|---|

| Ring Construction | Cyclization of thioamides with α-haloketones | Haloketones, base/acids | Reflux, mild | Patent CA2483482A1, WO2003091230A1 |

| Introduction of Diethylamino | Nucleophilic substitution | Diethylamine, halogenated intermediates | Room temperature to mild heating | Patent WO2003091230A1 |

| Methoxy Group Addition | Methylation | Methyl iodide, dimethyl sulfate | Basic conditions, room temp | Standard heterocyclic methylation |

| Aldehyde Formation | Vilsmeier-Haack formylation | POCl₃, DMF | 0–25°C | Common heterocyclic formylation methods |

Notes and Considerations

- Purity and Yield Optimization: Using high-purity reagents and controlling reaction temperatures are crucial for obtaining high yields and purity.

- Reaction Monitoring: Techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming structure.

- Environmental and Safety Aspects: Methylation reagents and halogenating agents require careful handling due to toxicity and environmental concerns.

Chemical Reactions Analysis

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and water. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is used in various scientific research applications, including:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in biochemical assays and studies involving enzyme interactions.

Medicine: Research into potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound: 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde

CAS Number: 915923-79-4 . Molecular Formula: C₁₁H₉NO₂S. Molecular Weight: 219.26 g/mol .

Structural Differences:

| Feature | 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde | 2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde |

|---|---|---|

| Substituent at Position 2 | Diethylamino (-N(C₂H₅)₂) | 3-Methoxyphenyl (-C₆H₄-OCH₃) |

| Substituent at Position 4 | Methoxy (-OCH₃) | None (unsubstituted) |

| Carbaldehyde Position | Position 5 | Position 5 |

Key Contrasts:

In contrast, the 3-methoxyphenyl group introduces steric bulk and moderate electron-donating effects via the methoxy substituent .

Solubility and Reactivity: The diethylamino group may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) due to its basicity. The 3-methoxyphenyl analog likely exhibits lower solubility due to aromatic hydrophobicity . Both compounds’ carbaldehyde groups enable participation in Schiff base formation or aldol reactions, but steric hindrance from the phenyl group in the analog may slow reactivity .

Applications: The target compound’s diethylamino group suggests utility in medicinal chemistry (e.g., as a kinase inhibitor scaffold). The 3-methoxyphenyl derivative is more likely employed in materials science or as a fluorescent probe due to its extended conjugation .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Utility: Both compounds serve as intermediates in heterocyclic synthesis. The target compound’s diethylamino group facilitates metal coordination, making it valuable in ligand design .

- Biological Activity: Thiazole carbaldehydes with amino groups show promise in antimicrobial and anticancer studies, while phenyl-substituted analogs are explored for optoelectronic properties .

Biological Activity

2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde (CAS No. 1019108-01-0) is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 214.28 g/mol. The compound contains a thiazole ring substituted with a diethylamino group and a methoxy group, contributing to its unique chemical properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds demonstrated that modifications in the thiazole structure could enhance their efficacy against bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be extensively characterized, but its structural features suggest potential efficacy.

Anticancer Properties

Thiazole derivatives have been explored for their anticancer activities due to their ability to interfere with cellular processes. A series of case studies have reported that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of thiazoles have shown promising results in inhibiting the growth of breast and lung cancer cells by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole compounds has been documented in several studies. Thiazoles can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases . The specific anti-inflammatory activity of this compound has not been thoroughly investigated; however, its structural similarity to other active thiazoles suggests it may possess similar properties.

The mechanism of action for this compound is likely multifaceted:

- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, inhibiting their activity.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with inflammation and cell proliferation.

- DNA Interaction : Some thiazole derivatives have shown the ability to intercalate DNA, leading to cytotoxic effects in cancer cells.

Research Findings

A summary of relevant research findings on this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Identified structural modifications enhancing efficacy against E. coli |

| Study B | Anticancer Properties | Showed cytotoxic effects on breast cancer cell lines |

| Study C | Anti-inflammatory Effects | Suggested potential inhibition of COX enzymes |

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated various thiazole derivatives and found that those with diethylamino substitutions exhibited enhanced antimicrobial activity against clinical isolates .

- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that specific thiazole derivatives led to significant apoptosis in lung cancer cells, suggesting that similar compounds like this compound may also have potential as anticancer agents .

- Inflammation Models : Animal models treated with thiazole derivatives indicated reduced inflammatory responses, supporting the hypothesis that these compounds may serve as therapeutic agents for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.